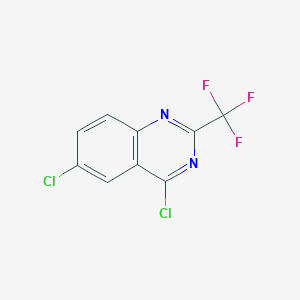

4,6-Dichloro-2-(trifluoromethyl)quinazoline

Description

4,6-Dichloro-2-(trifluoromethyl)quinazoline (CAS: 18706-33-7) is a halogenated and fluorinated quinazoline derivative with the molecular formula C₁₀H₄Cl₂F₃N and a molecular weight of 266.043 g/mol . Its structure features a quinazoline core substituted with chlorine atoms at positions 4 and 6 and a trifluoromethyl (-CF₃) group at position 2. This compound is commercially available for research and development purposes, with suppliers like CymitQuimica offering high-purity samples . Quinazolines are widely studied for their pharmacological and agrochemical applications due to their tunable electronic properties and reactivity, making this compound a valuable intermediate in organic synthesis .

Properties

IUPAC Name |

4,6-dichloro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTOJGYFRVINNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610662 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746671-32-9 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Quinazoline Core

- From Anthranilic Acid and Potassium Cyanate

A key step in quinazoline synthesis involves the reaction of anthranilic acid with potassium cyanate to form 2,4-quinazoline diones. This reaction is typically carried out in aqueous medium at 20–100 °C under mildly alkaline conditions (pH 9–12). After completion, acidification precipitates the quinazoline dione intermediate with high yield (~86.3%).

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Anthranilic acid + KOCN | 40–85 °C, pH 9–12, aqueous | 86.3 | Formation of 2,4-quinazoline dione |

| 2 | Acidification (HCl) | 0 °C, pH 2–3 | — | Precipitation and isolation |

Chlorination to Introduce Dichloro Substituents

- The 2,4-quinazoline dione intermediate undergoes chlorination using chlorinating agents (e.g., phosphorus oxychloride or thionyl chloride) in aliphatic amide solvents. This step converts the dione to 4,6-dichloroquinazoline derivatives by replacing oxygen atoms with chlorine atoms at positions 4 and 6.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 3 | 2,4-quinazoline dione + POCl3 or SOCl2 | Heating in aliphatic amide solvent | Formation of 4,6-dichloroquinazoline |

Introduction of the Trifluoromethyl Group at Position 2

- The trifluoromethyl group is introduced at position 2 of the quinazoline ring by reaction with trifluoromethylating agents such as trifluoromethyl iodide or trifluoroacetic acid derivatives. This reaction is typically performed under inert atmosphere (nitrogen or argon) to avoid side reactions, often in the presence of a base like potassium carbonate.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 4 | 4,6-dichloroquinazoline + CF3 source (e.g., CF3I) + base (K2CO3) | Inert atmosphere, controlled temperature | Formation of 4,6-dichloro-2-(trifluoromethyl)quinazoline |

| Step | Intermediate/Product | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 2,4-Quinazoline dione | Anthranilic acid + potassium cyanate, pH 9–12, 40–85 °C, aqueous | ~86.3% yield |

| 2 | 2,4-Quinazoline dione (isolated) | Acidification with HCl, 0 °C, pH 2–3 | Precipitation |

| 3 | 4,6-Dichloroquinazoline | Chlorinating agent (POCl3 or SOCl2), aliphatic amide solvent, heating | Conversion of dione to dichloro derivative |

| 4 | This compound | Trifluoromethylating agent (CF3I), base (K2CO3), inert atmosphere | Final product formation |

- The use of potassium cyanate with anthranilic acid under controlled pH and temperature conditions provides a high-yield and cost-effective route to the quinazoline dione intermediate, suitable for scale-up.

- Chlorination with phosphorus oxychloride or thionyl chloride in aliphatic amides ensures efficient conversion to the dichloroquinazoline, with good selectivity and purity.

- Trifluoromethylation reactions require careful control of atmosphere and temperature to prevent side reactions and maximize yield. Potassium carbonate is an effective base to facilitate the nucleophilic substitution of the trifluoromethyl group.

- Purification of the final product is typically achieved by recrystallization or chromatographic methods to ensure high purity for research or industrial applications.

The preparation of this compound involves a multi-step synthetic sequence starting from anthranilic acid, proceeding through quinazoline dione formation, chlorination to introduce dichloro substituents, and final trifluoromethylation at position 2. The methods are well-established, with optimized reaction conditions that balance yield, cost, and scalability. These preparation routes provide a reliable foundation for producing this compound for medicinal chemistry research and potential pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazolines, while coupling reactions can produce more complex quinazoline derivatives .

Scientific Research Applications

4,6-Dichloro-2-(trifluoromethyl)quinazoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer and antiviral agents.

Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(trifluoromethyl)quinazoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, which are crucial for cell signaling and proliferation in cancer cells .

Comparison with Similar Compounds

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (CAS: Not explicitly provided)

- Molecular Formula : C₁₅H₁₀ClFN₂

- Substituents : Chlorine at position 6, 2-fluorophenyl at position 4, and methyl at position 2.

- Applications : Serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals. The 2-fluorophenyl group enhances π-stacking interactions in drug-receptor binding, while the methyl group moderates steric effects .

4,8-Dichloro-2-(trifluoromethyl)quinoline (CAS: 18706-35-9)

- Molecular Formula : C₁₀H₄Cl₂F₃N

- Substituents: Chlorine at positions 4 and 8, trifluoromethyl at position 2 (quinoline core).

- Applications: Primarily used in materials science and as a ligand in catalytic systems. The quinoline core (vs. quinazoline) reduces hydrogen-bonding capacity, affecting solubility .

Core Heterocycle Variations

4,6-Dichloro-2-(trifluoromethyl)benzimidazole (CAS: 4228-88-0)

- Molecular Formula : C₈H₃Cl₂F₃N₂

- Substituents : Chlorine at positions 4 and 6, trifluoromethyl at position 2 (benzimidazole core).

- Physicochemical Properties : LogP = 3.407 , indicating higher lipophilicity than quinazoline derivatives, which may enhance membrane permeability .

- Applications : Studied in pesticide development (e.g., QSAR models for environmental risk assessment) . The benzimidazole core enables stronger hydrogen bonding compared to quinazoline, influencing target selectivity .

Functional Group Variations

4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine (CAS: 2344-17-4)

- Molecular Formula : C₅H₂Cl₂F₃N₃

- Substituents : Nitro group at position 5 in addition to chlorine and trifluoromethyl groups.

- Properties : Increased electrophilicity due to the nitro group, making it reactive in nucleophilic aromatic substitution. LogP = 1.711 , lower than benzimidazole analogs, suggesting reduced lipid solubility .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Electronic Effects: The trifluoromethyl group in this compound enhances electron-withdrawing properties, accelerating reactions like Suzuki-Miyaura couplings compared to non-fluorinated analogs .

- Environmental Impact : Chlorinated trifluoromethyl compounds often exhibit environmental persistence. QSAR models predict moderate toxicity for benzimidazole analogs, necessitating careful handling .

Biological Activity

4,6-Dichloro-2-(trifluoromethyl)quinazoline is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H4Cl2F3N2

- CAS Number : 34176212

This compound belongs to the quinazoline family, which is known for various biological activities, including anticancer properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets associated with cancer cell proliferation and survival.

- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in signaling pathways that regulate cell growth and division. Preliminary studies suggest that this compound may inhibit kinases such as EGFR and VEGFR-2, leading to reduced tumor growth and angiogenesis .

- Induction of Apoptosis : Evidence indicates that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This process is often mediated through mitochondrial dysfunction and the activation of caspases .

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer activity of this compound across various cancer cell lines. The following table summarizes key findings:

These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer types.

Case Studies

- In Vivo Studies : In a study involving Calu-6 tumor xenografts in mice, oral administration of 100 mg/kg/day for 21 days resulted in a 75% reduction in tumor size compared to controls. This suggests significant efficacy in vivo, supporting its potential as an anticancer agent .

- Mechanistic Insights : Further investigation into the molecular mechanisms revealed that treatment with this compound led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells, corroborating its role in inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-dichloro-2-(trifluoromethyl)quinazoline, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like 5-chloro-2-nitrobenzoic acid. Key steps include hydrolysis, reduction (e.g., using Fe/HCl), coupling with aryl amines, cyclization (e.g., via formamide or POCl₃), and trifluoromethylation. Intermediates are characterized using NMR (¹H/¹³C), LC-MS for molecular weight confirmation, and elemental analysis to verify purity. For example, cyclization steps often require reflux conditions in anhydrous solvents like DMF or THF to achieve optimal yields .

Q. How is the antitumor activity of this compound derivatives evaluated in preliminary assays?

- Methodological Answer : Antitumor screening is performed using methyl thiazolyl tetrazolium (MTT) assays against human cancer cell lines (e.g., PC-3, MCF-7, A549). Cells are cultured in RPMI-1640 medium with 10% FBS, treated with test compounds (typically 0.1–100 µM), and incubated for 48–72 hours. Viability is quantified spectrophotometrically at 490 nm. IC₅₀ values are calculated using nonlinear regression analysis. Positive controls like cisplatin are included to validate assay sensitivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to potential irritancy and environmental hazards (UN 3077), use enclosed chemical processes for reactions involving volatile intermediates. Local exhaust ventilation is critical during weighing or dispensing. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Workplace training on SDS documentation and emergency response is mandatory .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking optimize the design of this compound derivatives for enhanced bioactivity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models are built using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO) derived from DFT calculations. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like EGFR or tubulin. For example, trifluoromethyl groups enhance hydrophobic interactions in kinase pockets, while chloro substituents influence steric fit. Validation involves comparing predicted vs. experimental IC₅₀ values from MTT assays .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for quinazoline derivatives?

- Methodological Answer : Discrepancies often arise from metabolic stability, bioavailability, or off-target effects. To address this:

- Perform hepatic microsome assays to assess metabolic degradation.

- Use pharmacokinetic profiling (e.g., plasma half-life, AUC) in rodent models.

- Validate target engagement via Western blotting or immunohistochemistry.

- Adjust formulations (e.g., PEGylation or liposomal encapsulation) to improve solubility and tissue penetration .

Q. How do substituent variations at the 2- and 4-positions of the quinazoline core influence selectivity against specific cancer cell lines?

- Methodological Answer : Systematic SAR studies show that:

- 2-Position : Aryl groups (e.g., 4-fluorophenyl) enhance selectivity for hormone-dependent cancers (e.g., MCF-7) via ERα interactions.

- 4-Position : Trifluoromethyl groups improve membrane permeability and resistance to enzymatic degradation.

- 6-Position : Chloro substituents increase DNA intercalation potential, particularly in A549 (lung cancer) cells.

Selectivity is confirmed through competitive binding assays and transcriptomic profiling .

Q. What analytical techniques are critical for resolving synthetic byproducts or isomeric impurities in this compound batches?

- Methodological Answer :

- HPLC-DAD/MS : Separates isomers (e.g., 4,6- vs. 5,7-dichloro derivatives) using C18 columns and acetonitrile/water gradients.

- ¹⁹F NMR : Detects trifluoromethyl group orientation and purity (>99% required for pharmacological studies).

- XRD : Confirms crystalline structure and identifies polymorphic forms affecting solubility.

- TGA/DSC : Assesses thermal stability and decomposition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.